molecular formula C27H46NOPS B12508650 N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12508650
M. Wt: 463.7 g/mol
InChI Key: DLEBILSCHWXPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dicyclohexylphosphanyl group, a phenyl ring, and a sulfinamide moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, catalysis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dicyclohexylphosphanyl group: This step involves the reaction of cyclohexylmagnesium bromide with phosphorus trichloride to form dicyclohexylphosphine.

    Attachment of the phenyl ring: The dicyclohexylphosphine is then reacted with a bromobenzene derivative under palladium-catalyzed cross-coupling conditions to attach the phenyl ring.

    Introduction of the sulfinamide moiety: The final step involves the reaction of the intermediate with a sulfinyl chloride derivative to introduce the sulfinamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide moiety can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Corresponding amine.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. In catalysis, the dicyclohexylphosphanyl group coordinates with transition metals to form active catalytic complexes. In biological systems, the sulfinamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide can be compared with similar compounds such as:

    N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide: This compound has a diphenylphosphanyl group instead of a dicyclohexylphosphanyl group, which may affect its catalytic properties.

    N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfonamide: This compound has a sulfonamide group instead of a sulfinamide group, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its combination of a dicyclohexylphosphanyl group and a sulfinamide moiety, providing distinct properties and applications in various fields.

Properties

Molecular Formula

C27H46NOPS

Molecular Weight

463.7 g/mol

IUPAC Name

N-[1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C27H46NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h13-14,19-22,25,28H,7-12,15-18H2,1-6H3

InChI Key

DLEBILSCHWXPBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.